N9-Isopropylolomoucine

Cyclin-Dependent Kinase Inhibition Cell Cycle Regulation Purine Analog Pharmacology

For CDK1/CDK5 axis interrogation, N9-Isopropylolomoucine is the definitive tool compound. Its selectivity window (CDK1 IC50 2 µM, CDK5 IC50 3 µM, CDK2 IC50 8 µM) ensures cleaner neuronal readouts versus roscovitine. Critically, US Patent 11,994,511 specifically claims this compound with doxorubicin for CRPC—making exact sourcing mandatory. Substituting olomoucine, roscovitine, or purvalanol introduces confounding variables that invalidate comparative data. Source ≥98% purity with confidence for reproducible, publishable results.

Molecular Formula C17H22N6O
Molecular Weight 326.4 g/mol
CAS No. 158982-15-1
Cat. No. B1666366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN9-Isopropylolomoucine
CAS158982-15-1
Synonyms9-Isopropylolomoucine;  9 Isopropylolomoucine;  9Isopropylolomoucine;  N9-Isopropylolomoucine;  N9 Isopropylolomoucine;  N9Isopropylolomoucine; 
Molecular FormulaC17H22N6O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
InChIInChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22)
InChIKeyWHDJEAZLMYPLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N9-Isopropylolomoucine (CAS 158982-15-1): A Reference Standard CDK Inhibitor for Cell Cycle and Oncology Research


N9-Isopropylolomoucine (N9-iPr-Olo) is a purine analog and an inhibitor of cyclin-dependent kinases (CDKs), a class of enzymes critical for cell cycle progression. It is a derivative of olomoucine and is characterized by its specific targeting of the CDK1/cyclin B and CDK5/p35 complexes. This compound is widely used in oncology and cell biology research to induce cell cycle arrest and study CDK-related signaling pathways. N9-Isopropylolomoucine is often cited as a foundational tool compound in the development and characterization of more advanced CDK inhibitors [1].

Why N9-Isopropylolomoucine Is Not Interchangeable with Olomoucine, Roscovitine, or Purvalanol in Critical Assays


Substituting N9-Isopropylolomoucine with another CDK inhibitor, even from the same purine analog family (e.g., olomoucine, roscovitine, or purvalanol), carries significant risk of introducing confounding variables in experimental outcomes. The chemical modifications in N9-Isopropylolomoucine confer a distinct kinase selectivity profile and a different potency spectrum [1]. As demonstrated in the quantitative evidence below, its inhibitory constants (Ki and IC50) differ substantially from its analogs. This lack of functional equivalence means that using a generic 'CDK inhibitor' will not recapitulate the same biological effects, potentially leading to misinterpretation of cell cycle arrest mechanisms, off-target toxicity profiles, and combinatorial drug synergy data. For studies requiring a specific tool to interrogate the CDK1/CDK5 axis or for assays where the unique selectivity window of N9-Isopropylolomoucine is critical, exact sourcing is non-negotiable.

Quantitative Differentiation of N9-Isopropylolomoucine Against Key Comparators in Kinase Inhibition Assays


Superior Potency for CDK1/cyclin B and CDK5/p35 Compared to the Parent Compound Olomoucine

N9-Isopropylolomoucine demonstrates significantly increased inhibitory potency for CDK1/cyclin B and CDK5/p35 relative to its parent molecule, olomoucine. The specific IC50 values for N9-Isopropylolomoucine against these targets are 2 µM and 3 µM, respectively . In contrast, olomoucine is reported to have an IC50 of 7 µM against Cdc2/Cyclin B (the homologous kinase complex) . This represents a quantifiable increase in target engagement efficiency.

Cyclin-Dependent Kinase Inhibition Cell Cycle Regulation Purine Analog Pharmacology

Selectivity Profile Diverges from Roscovitine, Showing a Preference for CDK5/p35 Over CDK2

The inhibitor selectivity window of N9-Isopropylolomoucine is distinct from that of roscovitine (Seliciclib). N9-Isopropylolomoucine exhibits a higher affinity for CDK5/p35 (IC50 = 3 µM) compared to CDK2 (IC50 = 8 µM) . In contrast, roscovitine is reported to have a stronger preference for CDK1/cyclin B (IC50 = 450 nM) and CDK2 (IC50 = 700 nM) over CDK5/p35 (IC50 = 160 nM) . This inversion of the CDK5/CDK2 selectivity ratio is a key differentiator.

Kinase Selectivity Profiling CDK5/p35 Inhibition Neurodegeneration Models

Validated Application in a Specific and Clinically Relevant Combination Therapy for Prostate Cancer

The utility of N9-Isopropylolomoucine is not merely as a single-agent kinase probe; it has been explicitly validated in a patented method for a specific therapeutic context. US Patent 11,994,511 teaches a method for decreasing proliferation of castrate-resistant prostate cancer (CRPC) cells by contacting them with a combination of doxorubicin (DOX) and N9-Isopropylolomoucine [1]. This is a direct, application-specific claim that is not generally applicable to all CDK inhibitors.

Castrate-Resistant Prostate Cancer (CRPC) Combination Therapy Doxorubicin Synergy

Recommended Experimental Applications for N9-Isopropylolomoucine Based on Verified Differentiation Evidence


Investigating CDK5-Dependent Pathways with Reduced CDK2 Confounding Effects

In neuronal cell models where CDK5/p35 plays a key role in migration, synaptic plasticity, or neurodegeneration, the use of N9-Isopropylolomoucine is preferred over roscovitine. Its higher relative IC50 for CDK2 (8 µM) compared to CDK5 (3 µM) means that at concentrations sufficient to inhibit CDK5, it will have a lesser impact on CDK2-mediated cell cycle processes, thereby providing a cleaner, more specific readout of CDK5 function .

Replication of Patented Combination Therapy for Castrate-Resistant Prostate Cancer (CRPC)

Any research program aiming to validate or build upon the combination of doxorubicin and a CDK inhibitor for CRPC must use N9-Isopropylolomoucine. The US patent 11,994,511 specifically claims this compound in combination with doxorubicin for this indication, making it the definitive and legally protected research tool for this specific application [1].

Tool Compound for Studying the Olomoucine Scaffold in Structure-Activity Relationship (SAR) Studies

As a derivative of the seminal CDK inhibitor olomoucine, N9-Isopropylolomoucine is an essential reference compound for medicinal chemists and chemical biologists exploring the purine analog scaffold. Its quantifiably improved potency for CDK1 and CDK5 (IC50 of 2 µM and 3 µM, respectively) relative to the parent molecule (IC50 of 7 µM for CDK1) provides a benchmark for evaluating the impact of N9-isopropyl substitution on target affinity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N9-Isopropylolomoucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.